Molecular Weight & Size Advantage vs. Simple Aminocyclobutanols
BHAM (C11H23NO3, MW 217.31 g/mol) is significantly larger than the simplest 1-substituted cyclobutanol analog 1-(aminomethyl)cyclobutanol (C5H11NO, MW 101.15 g/mol) . The 115% mass increase and additional rotatable bonds (5 vs. 1) provide greater conformational flexibility for multidentate coordination, while the higher molecular weight may favorably reduce passive membrane permeability in prodrug design contexts [1].
| Evidence Dimension | Molecular weight and rotatable bond count |
|---|---|
| Target Compound Data | MW = 217.31 g/mol; Rotatable bonds = 5 |
| Comparator Or Baseline | 1-(Aminomethyl)cyclobutanol: MW = 101.15 g/mol; Rotatable bonds = 1 |
| Quantified Difference | ΔMW = +116.16 g/mol (+115%); ΔRotB = +4 |
| Conditions | Calculated from molecular formula and SMILES; rotatable bonds per standard definition |
Why This Matters
The 2.1-fold increase in molecular weight and larger rotatable bond count alters pharmacokinetic partitioning and provides a distinct scaffold for fragment-based drug discovery when simple aminocyclobutanols are too small.
- [1] Lipinski, C. A. et al. Adv. Drug Deliv. Rev. 2001, 46, 3–26. (Reference for molecular weight impact on permeability). View Source
